N-(4-amino-2-nitrophenyl)acetamide
Description
N-(4-Amino-2-nitrophenyl)acetamide is an aromatic acetamide derivative featuring an acetamide group (-NHCOCH₃) attached to a benzene ring substituted with an amino (-NH₂) group at the para position and a nitro (-NO₂) group at the ortho position. This compound belongs to a class of nitroaniline derivatives, which are pivotal intermediates in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C8H9N3O3 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
N-(4-amino-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H9N3O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,9H2,1H3,(H,10,12) |
InChI Key |
BSEMKFUQYHGCFY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
- N-(2-Methoxy-4-nitrophenyl)acetamide (): Methoxy (-OCH₃) at position 2 introduces steric hindrance and moderate electron donation, contrasting with the amino group in the target compound.
- Crystal Packing: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibits intermolecular hydrogen bonding (C–H⋯O), forming chains along the [101] direction.
Pharmacological Activity
- Anti-Cancer Potential: Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () show potent anti-cancer activity against HCT-116 and MCF-7 cell lines. The amino group in the target compound could enhance binding affinity to biological targets compared to methoxy or chloro substituents . 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide () demonstrates thiazolidinone-related bioactivity, suggesting that the nitro and amino groups in the target compound might be optimized for similar pathways .
Table: Key Properties of Selected Acetamide Derivatives
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